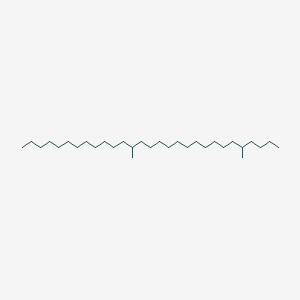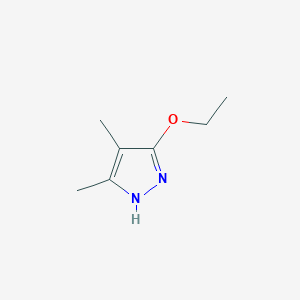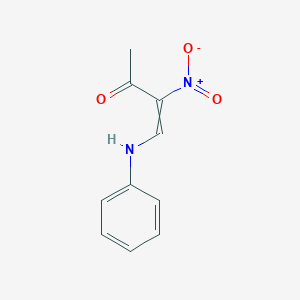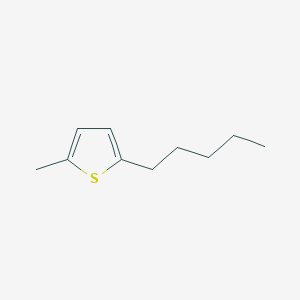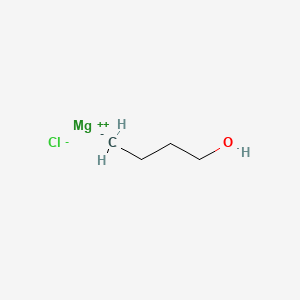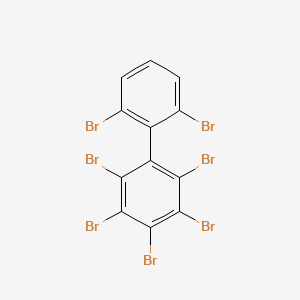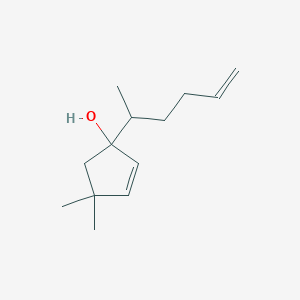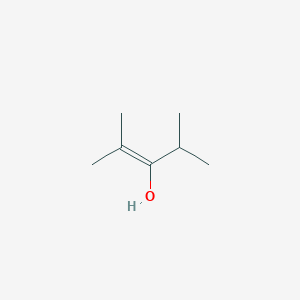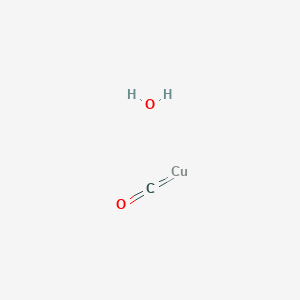
(Oxomethylidene)copper--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxomethylidene)copper–water (1/1) is a coordination compound that consists of a copper atom bonded to an oxomethylidene ligand and a water molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Oxomethylidene)copper–water (1/1) typically involves the reaction of a copper precursor with an oxomethylidene source in the presence of water. One common method is to react copper(II) sulfate with oxomethylidene in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of (Oxomethylidene)copper–water (1/1) may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Oxomethylidene)copper–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxides and other oxidation products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The oxomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Major Products Formed
The major products formed from these reactions include copper oxides, copper(I) complexes, and substituted copper complexes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Oxomethylidene)copper–water (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis reactions, including oxidation and reduction reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based compounds.
Mecanismo De Acción
The mechanism of action of (Oxomethylidene)copper–water (1/1) involves its interaction with various molecular targets. In catalysis, the copper center facilitates electron transfer processes, enabling the oxidation or reduction of substrates. The oxomethylidene ligand plays a crucial role in stabilizing the copper center and enhancing its reactivity. In biological systems, the compound may generate reactive oxygen species that can damage microbial cell membranes, leading to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: A common copper compound used in various applications, including agriculture and chemistry.
Copper(I) chloride: Known for its use in organic synthesis and as a catalyst.
Copper(II) oxide: Used in catalysis and as a pigment.
Uniqueness
(Oxomethylidene)copper–water (1/1) is unique due to the presence of the oxomethylidene ligand, which imparts distinct chemical properties and reactivity compared to other copper compounds. Its ability to form stable complexes with water and other ligands makes it versatile for various applications.
Propiedades
Número CAS |
114572-23-5 |
|---|---|
Fórmula molecular |
CH2CuO2 |
Peso molecular |
109.57 g/mol |
InChI |
InChI=1S/CO.Cu.H2O/c1-2;;/h;;1H2 |
Clave InChI |
SLRLEBISNACIMM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)=[Cu].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



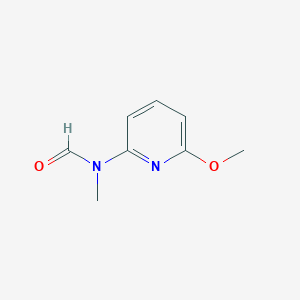
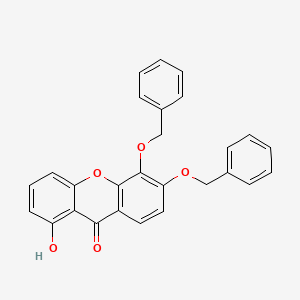
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)


